molecular formula C9H12O B054341 4-Cyclopentylbut-3-yn-2-one CAS No. 116815-83-9

4-Cyclopentylbut-3-yn-2-one

Cat. No.: B054341
CAS No.: 116815-83-9
M. Wt: 136.19 g/mol
InChI Key: SXIFUCHHJQLNCT-UHFFFAOYSA-N
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Description

4-Cyclopentylbut-3-yn-2-one is an organic compound characterized by a cyclopentyl group attached to a butynone backbone

Scientific Research Applications

4-Cyclopentylbut-3-yn-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylbut-3-yn-2-one can be achieved through various methods. One common approach involves the alkylation of cyclopentylacetylene with a suitable electrophile, followed by oxidation to introduce the ketone functionality. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are often carried out in inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentylbut-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or ketone functionalities are targeted.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-Cyclopentylbut-3-yn-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate specific enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

    4-Phenylbut-3-yn-2-one: Similar structure but with a phenyl group instead of a cyclopentyl group.

    But-3-yn-2-one: Lacks the cyclopentyl group, making it less sterically hindered.

    Cyclopentylacetylene: Similar cyclopentyl group but lacks the ketone functionality.

Properties

IUPAC Name

4-cyclopentylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8(10)6-7-9-4-2-3-5-9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIFUCHHJQLNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C#CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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